molecular formula C14H16N4O3 B1482970 benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate CAS No. 2098071-26-0

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Cat. No. B1482970
CAS RN: 2098071-26-0
M. Wt: 288.3 g/mol
InChI Key: JJMXSPACKPDRGW-UHFFFAOYSA-N
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Description

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is linked with amine and ester groups . This compound is part of a class of compounds known as 1,2,3-triazole hybrids, which have been synthesized due to their notable therapeutic importance .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis method allows for the creation of a diverse set of substituted 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using different spectral techniques . The 1,2,3-triazole ring in the compound contributes to its enhanced biocompatibility due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically catalyzed by copper. For example, a polytriazolylamine ligand can stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups in the compound .

Scientific Research Applications

Synthesis and Chemical Interactions

  • π-Hole Tetrel Bonding Interactions : Triazole derivatives, including benzyl and ethyl variants, have been synthesized and characterized, demonstrating self-assembled dimers in solid states through symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and further rationalized using molecular electrostatic potential (MEP) surface calculations, highlighting the influence of substituents on interaction energy (Ahmed et al., 2020).

Material Sciences and Organic Synthesis

  • Microwave-Assisted Organic Synthesis (MAOS) : The use of MAOS for synthesizing ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was explored, showcasing an efficient synthesis method. The product exhibited significant corrosion inhibition efficiency on carbon steel, demonstrating the potential for industrial applications (Insani et al., 2015).

Biological Activities

  • Antimicrobial and Antifungal Activities : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential as lead compounds for developing new therapeutics. For instance, compounds displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some showing excellent anticonvulsant activity (Rajasekaran et al., 2006).

Antiproliferative Activity

  • Cancer Research : A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized, with some compounds showing significant inhibition of cancer cell growth. This indicates the potential of these compounds as scaffolds for developing new anticancer agents (Stefely et al., 2010).

Safety and Hazards

While specific safety and hazard information for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is not available, compounds containing a similar tris(1,2,3-triazol-4-yl)methyl structure can cause serious eye irritation and may cause respiratory irritation .

Future Directions

The 1,2,3-triazole framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Therefore, future research could focus on exploring the coordination chemistry of these compounds and developing new drugs based on the 1,2,3-triazole framework .

properties

IUPAC Name

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMXSPACKPDRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

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